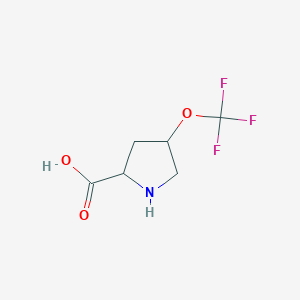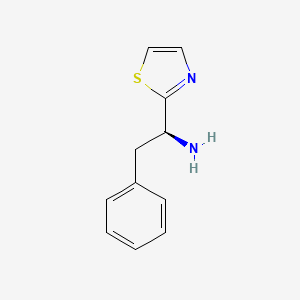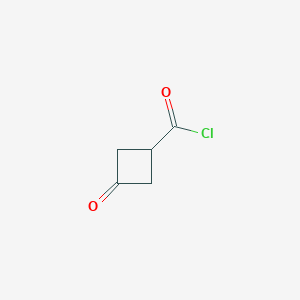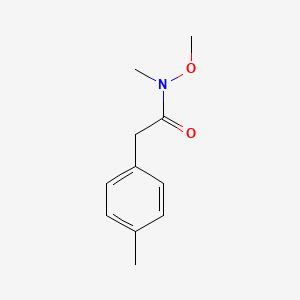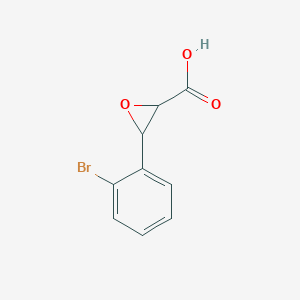
3-(2-Bromophenyl)oxirane-2-carboxylic acid
Overview
Description
3-(2-Bromophenyl)oxirane-2-carboxylic acid, also known as 3-Bromophenylglycidic acid, is an important organic compound that has been widely studied in the past few decades due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound is a brominated derivative of oxirane-2-carboxylic acid, which is a cyclic anhydride of glycine, and is synthesized through a number of different methods.
Scientific Research Applications
Synthesis of Biologically Active Compounds
3-(2-Bromophenyl)oxirane-2-carboxylic acid and its derivatives are used as intermediates in the synthesis of biologically active compounds. They serve as precursors for regioselective diastereomeric adducts and heterocyclic products, which are of interest due to their antibacterial properties. The structure and steric factors of these compounds are crucial for regioselectivity in the synthesis process. For instance, the formation of oxirane and furan derivatives via ultrasonic conditions is a key step in synthesizing important heterocyclic compounds with potential biological activity (El‐sayed et al., 2017).
Crystallographic and Spectral Analysis
Biphenyl-based compounds, including those related to 3-(2-Bromophenyl)oxirane-2-carboxylic acid, are essential in pharmaceutical applications for treating conditions such as hypertension and inflammation. The introduction of the biphenyl moiety in these compounds can result in a more closely packed crystal structure. Synthesis involves reacting specific bromo compounds with carboxylic acids under controlled conditions. These compounds have shown significant anti-tyrosinase activities and their inhibitory effects have been confirmed through computational molecular docking studies, indicating their potential for therapeutic use (Kwong et al., 2017).
Radiolabeling and Imaging
3-(2-Bromophenyl)oxirane-2-carboxylic acid derivatives have been utilized in the field of radiolabeling and imaging. A method for the synthesis, purification, and radiolabelling of specific oxirane-2-carboxylic acid derivatives has been described, which is vital for developing new agents for imaging and diagnostic purposes. This method involves a series of chemical reactions leading to regioselective radiobromination, demonstrating the compound's potential in medical imaging and diagnostics (Abbas et al., 1991).
properties
IUPAC Name |
3-(2-bromophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXZBLIAUVRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

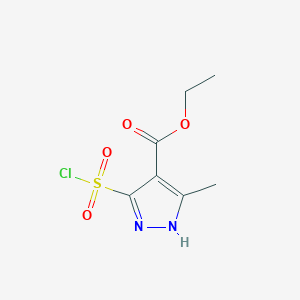
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
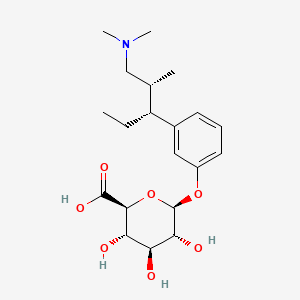
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
